Isomalyngamide B
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Overview
Description
Isomalyngamide B is a naturally occurring compound isolated from marine cyanobacteria, specifically from the genus Moorea It belongs to the class of malyngamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isomalyngamide B involves several steps, starting with the extraction of the compound from marine cyanobacteria. The synthetic route typically includes the condensation of malonic acids with corresponding aminoethoxyl ribosides using coupling agents such as HBTU and DIPEA . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific marine sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Isomalyngamide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Isomalyngamide B has several scientific research applications:
Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.
Biology: The compound is used to investigate the biological activities of marine cyanobacteria metabolites.
Industry: Its unique chemical structure makes it a candidate for developing new materials and bioactive compounds.
Mechanism of Action
The mechanism of action of isomalyngamide B involves the inhibition of specific signaling pathways in cells. It has been shown to block the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis and tumor progression . By inhibiting the phosphorylation of VEGFR2 and AKT, this compound effectively suppresses cell migration and tube formation in cancer cells.
Comparison with Similar Compounds
Isomalyngamide B is part of the malyngamide series, which includes several other compounds with similar structures and biological activities. Some of these similar compounds are:
- Malyngamide A
- Malyngamide C
- Malyngamide D
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern and the presence of unique functional groups that contribute to its distinct biological activities. For instance, the chloromethylidene group in this compound is not commonly found in other malyngamides, making it a unique compound for further research and development.
Properties
Molecular Formula |
C28H45ClN2O6 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |
InChI |
InChI=1S/C28H45ClN2O6/c1-5-6-7-8-10-13-24(36-3)14-11-9-12-15-26(33)30(2)20-22(19-29)16-25(37-4)18-28(35)31-21-23(32)17-27(31)34/h9,11,18-19,23-24,32H,5-8,10,12-17,20-21H2,1-4H3/b11-9+,22-19-,25-18+/t23-,24+/m1/s1 |
InChI Key |
LCTQNEJUQPJWPJ-SNIFNUAYSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1C[C@@H](CC1=O)O)/OC)OC |
Canonical SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(CC1=O)O)OC)OC |
Synonyms |
isomalyngamide B |
Origin of Product |
United States |
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